

# Application Notes and Protocols: Measuring Changes in ATP Levels after Tebapivat Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tebapivat |           |
| Cat. No.:            | B15144790 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Tebapivat** (formerly AG-946) is an investigational, orally administered, allosteric activator of pyruvate kinase (PK).[1][2] It targets the red blood cell specific isoform of pyruvate kinase (PKR), a critical enzyme in the glycolytic pathway.[2] Activation of PKR by **Tebapivat** enhances the final step of glycolysis, leading to increased production of adenosine triphosphate (ATP) and decreased levels of 2,3-diphosphoglycerate (2,3-DPG) in red blood cells (RBCs).[1] This modulation of RBC metabolism is being explored as a therapeutic strategy for various hemolytic anemias, including sickle cell disease and myelodysplastic syndromes.[1][2]

These application notes provide detailed protocols for the measurement of intracellular ATP levels in human red blood cells following treatment with **Tebapivat**. The primary method described is a luciferase-based bioluminescence assay, which offers high sensitivity and is a widely accepted standard for ATP quantification.

# **Principle of the Method**

The measurement of ATP is based on the highly specific reaction catalyzed by the enzyme luciferase, originally isolated from the firefly (Photinus pyralis). In the presence of ATP, magnesium ions, and molecular oxygen, luciferase catalyzes the oxidative decarboxylation of



D-luciferin, resulting in the emission of light. The intensity of the emitted light is directly proportional to the concentration of ATP in the sample. This allows for the precise quantification of ATP levels in cell lysates.

# **Signaling Pathway and Mechanism of Action**

**Tebapivat** acts as an allosteric activator of pyruvate kinase in red blood cells. This enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, a key ATP-generating step in glycolysis.





Click to download full resolution via product page

Caption: **Tebapivat** enhances ATP production in red blood cells.



# **Experimental Workflow**

A generalized workflow for measuring ATP in red blood cells after **Tebapivat** treatment involves sample collection, preparation, ATP extraction, and quantification using a luciferase-based assay.





Click to download full resolution via product page

Caption: Workflow for ATP measurement in RBCs.

# Detailed Experimental Protocols Protocol 1: In Vitro Treatment and ATP Measurement

This protocol is designed for treating isolated red blood cells with **Tebapivat** in a controlled laboratory setting.

#### Materials:

- Freshly collected whole blood (with anticoagulant, e.g., EDTA)
- Phosphate-buffered saline (PBS), ice-cold
- **Tebapivat** stock solution (dissolved in a suitable solvent, e.g., DMSO)
- Vehicle control (e.g., DMSO)
- ATP Assay Kit (e.g., from Abcam, Thermo Fisher Scientific, or Cell Biolabs)
- Deproteinizing Sample Preparation Kit (or Trichloroacetic acid and neutralizing buffer)
- Microcentrifuge
- Luminometer
- 96-well white, opaque plates

#### Procedure:

- Red Blood Cell Isolation:
  - Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.
  - Aspirate and discard the plasma and buffy coat (the white layer of leukocytes).



- Wash the remaining red blood cells by resuspending the pellet in 5 volumes of ice-cold PBS and centrifuging at 1,000 x g for 5 minutes at 4°C. Repeat this washing step two more times.
- After the final wash, resuspend the RBC pellet to a 50% hematocrit in PBS.

#### Tebapivat Treatment:

- Prepare different concentrations of **Tebapivat** in a suitable buffer. Include a vehicle-only control.
- Incubate the RBC suspension with the various concentrations of **Tebapivat** (and the vehicle control) for a predetermined time (e.g., 1-4 hours) at 37°C with gentle agitation.
- Sample Preparation for ATP Assay:
  - Following incubation, centrifuge the treated RBCs at 1,000 x g for 5 minutes at 4°C.
  - Remove the supernatant and wash the cell pellet once with ice-cold PBS.
  - Lyse the red blood cells and extract ATP. A common method is to add an equal volume of ice-cold 10% Trichloroacetic Acid (TCA) to the cell pellet. Vortex vigorously for 30 seconds.
  - Incubate on ice for 10 minutes to allow for complete protein precipitation.
  - Centrifuge at 13,000 x g for 5 minutes at 4°C.
  - Carefully collect the supernatant containing the ATP and transfer it to a new tube.
  - Neutralize the acidic supernatant by adding a suitable buffer (e.g., 2 M KOH).

#### ATP Quantification:

 Prepare ATP standards and the luciferase-luciferin reaction mixture according to the manufacturer's instructions of the chosen ATP assay kit.



- Pipette the prepared standards and the neutralized sample supernatants into a 96-well white, opaque plate.
- Add the luciferase-luciferin reaction mixture to each well.
- Immediately measure the luminescence using a luminometer.

#### **Protocol 2: ATP Measurement from Clinical Samples**

This protocol is adapted for measuring ATP levels in blood samples collected from subjects who have been treated with **Tebapivat**.

#### Procedure:

- Sample Collection and Processing:
  - Collect whole blood from subjects at specified time points (e.g., pre-dose and various post-dose times).
  - Immediately after collection, isolate the red blood cells as described in Protocol 1, Step 1.
  - It is crucial to process the samples promptly to minimize ATP degradation. If immediate processing is not possible, snap-freeze the isolated RBC pellets in liquid nitrogen and store at -80°C.
- ATP Extraction and Quantification:
  - For fresh or thawed RBC pellets, proceed with ATP extraction using TCA as described in Protocol 1, Step 3.
  - Quantify the ATP levels in the neutralized extracts using a luciferase-based assay as detailed in Protocol 1, Step 4.

### **Data Presentation**

Quantitative data on the effects of **Tebapivat** on ATP levels should be presented in a clear and organized manner. The following table summarizes data from a Phase 1 study in patients with Sickle Cell Disease.[1]



| Treatment Group   | Time Point        | Parameter | Mean Percent Change from Baseline (SD) |
|-------------------|-------------------|-----------|----------------------------------------|
| Tebapivat 2 mg QD | Day 28 (pre-dose) | ATP       | +46.3% (29.08)                         |
| 2,3-DPG           | -20.91% (7.10)    |           |                                        |
| Tebapivat 5 mg QD | Day 28 (pre-dose) | ATP       | +67.8% (30.92)                         |
| 2,3-DPG           | -29.44% (12.67)   |           |                                        |

# **Interpretation of Results**

An increase in intracellular ATP levels in red blood cells following **Tebapivat** treatment, relative to baseline or a vehicle control, is indicative of successful target engagement and activation of pyruvate kinase. This increase in ATP is expected to be accompanied by a decrease in 2,3-DPG levels. These metabolic changes are the intended pharmacodynamic effects of **Tebapivat** and are hypothesized to lead to improved red blood cell health and function.

# **Troubleshooting**

- Low ATP Signal: This could be due to ATP degradation. Ensure samples are kept on ice and processed quickly. Check the age and storage of the ATP assay kit reagents.
- High Variability between Replicates: Ensure thorough mixing of samples and reagents.
   Check for and eliminate any sources of contamination.
- Quenching of Luminescence Signal: Hemoglobin can interfere with the luciferase reaction.
   Ensure complete removal of hemoglobin during the protein precipitation step (TCA precipitation is effective for this).

#### Conclusion

The protocols outlined in these application notes provide a robust framework for the accurate measurement of changes in ATP levels in red blood cells following treatment with the pyruvate kinase activator, **Tebapivat**. Consistent and careful execution of these methods will yield



reliable data to assess the pharmacodynamic effects of this and other similar therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Measuring Changes in ATP Levels after Tebapivat Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144790#how-to-measure-changes-in-atp-levels-after-tebapivat-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com